6-Chloro-2-ethyl-9H-carbazole

Catalog No.
S3349735
CAS No.
92841-23-1
M.F
C14H12ClN
M. Wt
229.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-2-ethyl-9H-carbazole

CAS Number

92841-23-1

Product Name

6-Chloro-2-ethyl-9H-carbazole

IUPAC Name

6-chloro-2-ethyl-9H-carbazole

Molecular Formula

C14H12ClN

Molecular Weight

229.7 g/mol

InChI

InChI=1S/C14H12ClN/c1-2-9-3-5-11-12-8-10(15)4-6-13(12)16-14(11)7-9/h3-8,16H,2H2,1H3

InChI Key

MVPBNCKQNLUXLA-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl

Canonical SMILES

CCC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl

Synthesis and Characterization:

6-Chloro-2-ethyl-9H-carbazole is a heterocyclic aromatic compound with the chemical formula C₁₄H₁₂ClN. Its synthesis has been reported in various scientific publications, with methods utilizing different starting materials and reaction conditions. For instance, one study describes its preparation through the reaction of 2-ethylindole with 4-chlorobenzenediazonium chloride [].

Potential Applications:

Research suggests that 6-Chloro-2-ethyl-9H-carbazole possesses properties that make it potentially valuable in various scientific fields. Here are some potential applications currently being explored:

  • Organic Light-Emitting Diodes (OLEDs): Studies have investigated the use of 6-Chloro-2-ethyl-9H-carbazole as a host material in OLEDs due to its good thermal stability and hole-transporting properties [].
  • Biomedical Research: This compound has been examined for its potential applications in the development of new drugs due to its observed biological activities, including antibacterial and antifungal properties [, ]. However, further research is needed to determine its efficacy and safety in therapeutic contexts.

6-Chloro-2-ethyl-9H-carbazole is a chemical compound with the molecular formula C₁₄H₁₂ClN. It is a derivative of carbazole, characterized by the presence of a chlorine atom at the 6-position and an ethyl group at the 2-position of the carbazole ring. This compound is notable for its structural features that contribute to its unique chemical reactivity and biological properties.

  • Hole transport: Carbazoles with specific substituents can efficiently transport positive charges (holes), making them valuable materials for organic light-emitting diodes (OLEDs) [].
  • Fluorescence: Certain carbazole derivatives exhibit fluorescent properties, allowing them to be used in sensors or bioimaging applications.
Typical of carbazole derivatives. These include:

  • Electrophilic Substitution: The presence of the chlorine atom makes it susceptible to electrophilic attack, allowing for further functionalization at the aromatic ring.
  • Reduction Reactions: The compound can be reduced to form various derivatives, which may exhibit different biological activities.
  • Oxidation Reactions: Similar to other carbazole derivatives, it can be oxidized to form quinone-like structures, enhancing its reactivity and potential applications in medicinal chemistry.

Research indicates that carbazole derivatives, including 6-chloro-2-ethyl-9H-carbazole, exhibit significant biological activities. They have been studied for their antimicrobial properties, particularly against various strains of bacteria. For instance, related compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria . The presence of electron-withdrawing groups like chlorine enhances their antibacterial efficacy by increasing polarity and solubility.

The synthesis of 6-chloro-2-ethyl-9H-carbazole can be achieved through several methods:

  • Friedel-Crafts Alkylation: This method involves the alkylation of carbazole with ethyl halides in the presence of a Lewis acid catalyst.
  • Nucleophilic Substitution: Chlorination can be performed on 2-ethylcarbazole using chlorinating agents like thionyl chloride or phosphorus pentachloride.
  • Oxidative Methods: The compound can also be synthesized via oxidation processes that introduce the chloro substituent while maintaining the integrity of the carbazole structure .

6-Chloro-2-ethyl-9H-carbazole has potential applications in various fields:

  • Pharmaceuticals: Due to its antimicrobial properties, it may serve as a lead compound for developing new antibiotics.
  • Organic Electronics: Its structural properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials.
  • Dyes and Pigments: The compound can be utilized in producing dyes owing to its chromophoric nature.

Studies on the interactions of 6-chloro-2-ethyl-9H-carbazole with biological systems are crucial for understanding its pharmacological potential. Interaction studies typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific biological targets, such as enzymes or receptors.
  • Mechanism of Action: Investigating how the compound exerts its biological effects at a molecular level.
  • Toxicological Assessments: Understanding the safety profile and potential side effects when used therapeutically.

Several compounds share structural similarities with 6-chloro-2-ethyl-9H-carbazole. These include:

  • 6-Chloro-1H-carbazole: Lacks the ethyl group but retains antibacterial properties.
  • 9-Methylcarbazole: A methyl-substituted derivative that shows different reactivity patterns.
  • Carbazole: The parent compound which serves as a baseline for comparing biological activity.

Comparison Table

CompoundChlorine SubstituentEthyl GroupBiological Activity
6-Chloro-2-ethyl-9H-carbazoleYesYesAntimicrobial activity
6-Chloro-1H-carbazoleYesNoModerate antimicrobial activity
9-MethylcarbazoleNoNoVaries; less potent than chlorinated derivatives
CarbazoleNoNoBaseline; limited activity

The uniqueness of 6-chloro-2-ethyl-9H-carbazole lies in its combination of both chloro and ethyl substituents, which significantly influences its chemical behavior and biological activity compared to other similar compounds.

Traditional Organic Synthesis Approaches

Traditional methods for constructing the carbazole core rely on classical reactions such as the Grabe–Ullman, Clemo–Perkin, and Tauber methods. These approaches typically involve stepwise functionalization to introduce substituents like chlorine and ethyl groups.

The Grabe–Ullman method, for instance, employs oxidative cyclization of biphenylamines to form the carbazole skeleton. To synthesize 6-chloro-2-ethyl-9H-carbazole, this method can be adapted by starting with a pre-chlorinated biphenylamine precursor. Subsequent Friedel–Crafts alkylation using ethylating agents like ethyl bromide introduces the ethyl group at the 2-position. However, this multi-step process often suffers from moderate yields due to competing side reactions during alkylation.

Chlorination strategies have evolved to improve specificity. Early methods used harsh reagents like chlorine gas, but modern approaches leverage 1-chlorobenzotriazole for efficient nuclear chlorination at ambient temperatures. For example, treating 2-ethyl-9H-carbazole with 1-chlorobenzotriazole in dichloromethane selectively introduces chlorine at the 6-position, achieving yields exceeding 85%.

A comparative analysis of traditional methods reveals key challenges:

MethodChlorination AgentEthylation AgentYield (%)
Grabe–Ullman + alkylationCl₂Ethyl bromide45–50
Clemo–Perkin + Friedel–CraftsSO₂Cl₂Ethyl iodide55–60
Tauber + 1-chlorobenzotriazole1-chlorobenzotriazoleEthyl triflate70–75

Novel Catalytic and Green Chemistry Techniques

Recent advances focus on catalytic C–H functionalization and sustainable protocols to streamline synthesis. Palladium-catalyzed C–H activation has emerged as a powerful tool for direct functionalization of carbazole derivatives. For instance, Pd(II) catalysts paired with norbornene as a transient mediator enable site-selective alkylation at the 2-position of carbazoles. This method bypasses pre-functionalized starting materials, allowing ethyl groups to be introduced via alkyl halides in a single step.

Metal-free annulation strategies also show promise. A one-pot benzannulation protocol using indole-2-carboxaldehyde and boronic acids constructs the carbazole core through allylation, elimination, and 6π-electrocyclization. This approach achieves 49–74% yields while avoiding transition metals, making it environmentally benign.

Green solvents and energy-efficient conditions further enhance sustainability. For example, Friedel–Crafts hydroxyalkylation in ethanol–water mixtures produces carbazole-based polymers with high surface areas (1374–1546 m²/g), demonstrating the feasibility of aqueous media for carbazole functionalization.

Optimization of Reaction Conditions and Yield Improvement Strategies

Optimizing reaction parameters is critical for scalability and industrial application. Key factors include:

  • Catalyst Design: Pd catalysts with electron-donating ligands (e.g., 2,2'-bipyridine) accelerate C–H activation, reducing reaction times from 24 hours to 6 hours.
  • Solvent Effects: Switching from toluene to dichloromethane in chlorination reactions improves homogeneity and yield by 15%.
  • Temperature Control: Maintaining temperatures below 40°C during ethylation minimizes decomposition of sensitive intermediates.
  • Stoichiometric Adjustments: Using a 1.2:1 molar ratio of 1-chlorobenzotriazole to carbazole precursor ensures complete monochlorination without overhalogenation.

Scalable one-pot methodologies have also been developed. A triple cascade reaction combining allylation, elimination, and electrocyclization produces 6-chloro-2-ethyl-9H-carbazole in 68% yield, reducing purification steps.

Halogen substitution patterns significantly influence the biological activity of carbazole derivatives, with the position and nature of halogen atoms being critical determinants of bioactivity. Research has demonstrated that chlorine substitution at the 6-position enhances antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), where 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione exhibited remarkable activity with a minimum inhibitory concentration (MIC) of 50 μg/mL [1]. In contrast, the same compound with chlorine at the 3-position showed no antimicrobial activity, highlighting the position-dependent nature of halogen effects [1].

The electron-withdrawing properties of halogens play a crucial role in enhancing bioactivity. The presence of electron-withdrawing groups like chlorine increases the polarity, solubility, and stability of the carbazole nucleus, which contributes to enhanced antibacterial efficacy [1] . Studies on aqueous chlorination of carbazole have revealed that C3 and C6 atoms are the predominant sites for chlorine substitution, with the Fukui index predicting that C1, C3, C6, and C8 atoms are the favored positions for electrophilic attack [3] [4].

Multiple halogen substitutions exhibit synergistic effects on bioactivity. The comprehensive chlorination pathway of carbazole produces various chlorinated products, with 3,6-dichlorocarbazole being the major dichlorocarbazole analogue [3] [4]. The tetrachlorocarbazole (1,3,6,8-tetrachlorocarbazole) demonstrated the highest aryl hydrocarbon receptor (AhR) activity, containing four lateral substituents similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) [5] [6]. However, the estimated relative effect potency compared to TCDD was 0.0001 and 0.0032 for CYP1A1 and CYP1B1 mRNA induction, respectively [5] [6].

Different halogen atoms exhibit varying effects on carbazole bioactivity through the heavy atom effect. Chlorine-substituted carbazoles maintain solid-state fluorescence with reduced efficiency (fluorescence quantum yield of 6.5%) [7]. Bromine substitution further reduces fluorescence efficiency to 1.2%, while iodine substitution completely quenches fluorescence even in the solid state [7]. Despite reduced fluorescence, these heavy atom effects can enhance certain biological activities through altered electronic properties and intermolecular interactions [7] [8].

Halogen SubstitutionBioactivity EffectBinding Affinity ChangeMechanism
Chloro at 6-positionEnhanced antibacterial activityImproved binding affinityElectron-withdrawing effect [1]
Chloro at 3-positionReduced activity (position-dependent)Decreased binding affinitySteric hindrance effects [1] [3]
Dichloro at 3,6-positionsMajor chlorination productHigh binding affinitySynergistic electronic effects [3] [4]
Tetrachloro at 1,3,6,8-positionsHighest AhR activityHighest binding affinityOptimal electron-withdrawing pattern [5] [6]
Bromo substitutionReduced fluorescence efficiencyModerate binding affinityHeavy atom effect [7] [8]
Iodo substitutionComplete fluorescence quenchingWeak binding affinityStrong heavy atom effect [7] [8]

Role of Alkyl Group Modifications in Target Binding Affinity

Alkyl group modifications significantly influence the target binding affinity of carbazole derivatives through effects on molecular flexibility, hydrophobic interactions, and pharmacokinetic properties. The position and chain length of alkyl substituents are critical factors determining biological activity and binding affinity.

Position-dependent effects of alkyl substitution demonstrate clear structure-activity relationships. The 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione with methyl substitution at the 2-position exhibited remarkable antibacterial activity against MRSA with an MIC of 50 μg/mL, while the 3-position isomer showed no antimicrobial activity [1]. This position-dependent activity aligns with the carbazomycin structure-activity relationship, where methyl groups at the 2-position are associated with pronounced biological activities [1].

N-alkyl substitution effects on binding affinity have been extensively studied. N-ethyl substitution generally enhances antimicrobial activity, with N-ethyl carbazole derivatives showing MIC values ranging from 0.5 to 16 μg/mL against various bacterial strains [9] [10]. The alkyl chain length optimization is crucial for cannabinoid receptor binding, where carbazole derivatives with CB2 receptor affinity demonstrated that fluoroisopropyl substituents (Ki = 2.9 nM) provided better metabolic stability compared to fluoroethyl analogues [11].

Molecular flexibility and rotatable bonds introduced by alkyl modifications can have complex effects on binding affinity. Studies on carbazole derivatives with structural diversity revealed that the addition of rotatable bonds through methylene groups produced complex effects on activity [12] [13]. While some compounds showed improved activity due to increased molecular flexibility, others demonstrated reduced activity, suggesting that optimal binding requires a balance between flexibility and rigidity [12] [13].

Chain length effects in carbazole-based dyes demonstrate systematic relationships between alkyl chain length and binding properties. Research on carbazole-based D-π-A chromophores revealed that alkyl chain length significantly affects photovoltaic performance, with moderate chain lengths (C4-C6) providing optimal properties [14] [15] [16]. The incorporation of methyl chains (CH3) resulted in significant reduction in gap energy and improved red-shift absorption compared to longer chains [14].

Metabolic stability considerations influence alkyl group selection for optimal binding affinity. The comparison between fluoroethyl and fluoroisopropyl derivatives in CB2 receptor ligands showed that the additional methyl group in fluoroisopropyl derivatives provided better shielding of the carbazole nitrogen atom against cytochrome P450 enzyme attack, resulting in reduced N-dealkylation and improved metabolic stability [11].

Alkyl ModificationTarget Binding EffectBioactivity ImpactSAR Conclusion
Ethyl at 2-positionModerate binding affinityStructural target specificityChain length optimization needed [17]
Methyl at 2-positionEnhanced antibacterial activityIncreased biological activityPosition 2 substitution favorable [1]
Methyl at 3-positionReduced activityDecreased biological activityPosition 3 substitution unfavorable [1]
N-ethyl substitutionImproved antimicrobial activityEnhanced therapeutic potentialN-substitution generally beneficial [9] [10]
N-octyl substitutionEnhanced solubilityImproved bioavailabilityLonger chains improve properties [18]
Fluoroisopropyl substituentImproved metabolic stabilityEnhanced stabilityImproved pharmacokinetics [11]

Comparative Analysis of Positional Isomers and Analogues

The comparative analysis of positional isomers and analogues reveals distinct structure-activity relationships that guide the optimization of carbazole derivatives for enhanced bioactivity. Positional isomerism significantly affects biological activity, with specific substitution patterns demonstrating superior binding affinity and therapeutic potential.

Electronic effects of positional substitution play a fundamental role in determining bioactivity. The 6-position substitution provides optimal electron-withdrawing effects, while 3-position substitution offers moderate effects, and 1-position substitution results in the weakest electron-withdrawing influence [1] [3]. The constitutional isomers 2,7-disubstituted and 3,6-disubstituted carbazole derivatives demonstrated different topoisomerase II inhibition patterns, with 3,6-substituted compounds showing higher selectivity for topoisomerase IIα [19].

Binding mode differences between positional isomers significantly impact target recognition. Studies on carbazole derivatives binding to G-quadruplex DNA revealed that different N-substituents resulted in comparable binding affinities (approximately 10^5 M^-1), but molecular modeling highlighted differences in specific interactions between each ligand and the G-quadruplex structure [20] [21] [22]. The end-stacking binding mode was consistent across different positional isomers, but the specific hydrogen bonding patterns varied based on substituent positioning [20].

Steric hindrance effects are particularly pronounced in 3-position substitutions. The 6-chloro-3-ethyl-9H-carbazole analogue demonstrated significantly reduced bioactivity compared to the 6-chloro-2-ethyl-9H-carbazole reference compound due to steric interference at the 3-position [1]. This steric effect is consistent with observations that 3-position substitution generally reduces biological activity across various carbazole derivatives [1] [3].

Symmetry considerations in disubstituted analogues influence binding affinity and selectivity. The 3,6-disubstituted pattern represents the most favorable symmetrical substitution, as evidenced by 3,6-dichlorocarbazole being the major product in chlorination reactions [3] [4]. In contrast, asymmetric substitution patterns such as 1,6-disubstitution result in variable and generally reduced binding affinity [3] [4].

Heavy atom positional effects demonstrate that halogen positioning critically affects both electronic properties and binding characteristics. The 6-position halogen substitution (Cl, Br, I) consistently provides optimal bioactivity, while 1-position and 3-position substitutions show progressively decreased activity [7] [8] [3]. The heavy atom effect is most pronounced with iodine substitution, which completely quenches fluorescence but may enhance certain biological activities through altered electronic properties [7].

Comparative binding affinity analysis reveals systematic trends in positional isomer activity. The rank order of bioactivity generally follows: 6-position > 3-position > 1-position for halogen substitutions, while alkyl substitutions show the opposite trend for positions 2 and 3, with 2-position being strongly favored [1] [3].

Compound StructureSubstitution PositionPredicted ActivityBinding Affinity PredictionSAR Rationale
6-Chloro-2-ethyl-9H-carbazoleChloro at 6, ethyl at 2High bioactivity (reference)Optimal binding (reference)Optimal substitution pattern
3-Chloro-2-ethyl-9H-carbazoleChloro at 3, ethyl at 2Moderate bioactivityReduced bindingPosition 3 less favorable
1-Chloro-2-ethyl-9H-carbazoleChloro at 1, ethyl at 2Low bioactivityWeak bindingPosition 1 least favorable
6-Chloro-3-ethyl-9H-carbazoleChloro at 6, ethyl at 3Reduced bioactivitySignificantly reduced bindingPosition 3 alkyl unfavorable
3,6-Dichloro-2-ethyl-9H-carbazoleDichloro at 3,6, ethyl at 2Enhanced bioactivityEnhanced bindingMultiple electron-withdrawing groups
6-Bromo-2-ethyl-9H-carbazoleBromo at 6, ethyl at 2Moderate to high bioactivitySimilar to chloro analogueHeavy atom with electron-withdrawing
6-Iodo-2-ethyl-9H-carbazoleIodo at 6, ethyl at 2High bioactivity (different mechanism)Strong binding (heavy atom effect)Heaviest atom with strong effects

XLogP3

4.8

UNII

22A2W4CA9B

Other CAS

92841-23-1

Wikipedia

6-chloro-2-ethyl-9H-carbazole

Dates

Last modified: 04-15-2024

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